Egonol Acetate
Description
Significance of Egonol (B1663352) Acetate (B1210297) in Contemporary Natural Product Research Egonol acetate remains relevant in contemporary natural product research due to its occurrence in plants and the ongoing investigation into its biological activitiesthieme-connect.comjapsonline.comjapsonline.com. It has been isolated from sources such as the fruits of Styrax camporum and S. ferrugineus, as well as the seeds of Styrax perkinsiaethieme-connect.comjapsonline.comjapsonline.com. Research continues to explore the properties of this compound and other egonol-type benzofurans, sometimes involving chemical modifications to study structure-activity relationshipsobolibrary.orglookchem.com. Studies have evaluated its activity in various biological assays, contributing to the understanding of the potential of benzofuran (B130515) neolignansjapsonline.comjapsonline.com.
Detailed research findings regarding this compound often involve its isolation and characterization from natural sources and the evaluation of its biological properties, frequently in comparison to egonol and other related neolignans thieme-connect.comjapsonline.comjapsonline.com. For instance, a study evaluating the cytotoxic activities of compounds from Styrax camporum and S. ferrugineus fruits included this compound japsonline.comjapsonline.com. The cytotoxicity assay revealed a CC50 value for this compound after 24 hours japsonline.comjapsonline.com.
Example Data Table (Illustrative - data points are from search results but presented here as an example table format):
| Compound | Source | Assay | Result (e.g., CC50) | Reference |
| This compound | Styrax camporum fruits | Cytotoxicity | 267.90 µg/mL (24h) | japsonline.comjapsonline.com |
| This compound | Styrax ferrugineus fruits | Cytotoxicity | 267.90 µg/mL (24h) | japsonline.comjapsonline.com |
| Egonol | Styrax camporum | Cytotoxicity | 3.2 µg/mL (C6 cells) | frontiersin.org |
| Egonol | Styrax camporum | Cytotoxicity | 3.6 µg/mL (Hep-2 cells) | frontiersin.org |
Note: Interactive features for data tables are not supported in this format. The table above illustrates how research findings might be presented.
Further research has explored the synthesis of egonol derivatives, including this compound, often through reactions like the treatment of egonol with acetic anhydride (B1165640) lookchem.com. Spectroscopic methods, such as LCMS/APCI, have been used to characterize synthesized this compound lookchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C21H20O6 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
3-[2-(1,3-benzodioxol-5-yl)-7-methoxy-1-benzofuran-5-yl]propyl acetate |
InChI |
InChI=1S/C21H20O6/c1-13(22)24-7-3-4-14-8-16-11-18(27-21(16)20(9-14)23-2)15-5-6-17-19(10-15)26-12-25-17/h5-6,8-11H,3-4,7,12H2,1-2H3 |
InChI Key |
KOUYRIXNPBTZIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCC1=CC2=C(C(=C1)OC)OC(=C2)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Occurrence, Isolation, and Biosynthetic Precursors of Egonol Acetate
Natural Occurrence of Egonol (B1663352) and its Acetylated Forms in Styrax Species
Egonol and its acetylated forms, including egonol acetate (B1210297), are naturally occurring benzofuran (B130515) derivatives found predominantly in plants belonging to the Styrax genus. Egonol itself is a member of the class of 1-benzofurans substituted at positions 7 (methoxy), 2 (1,3-benzodioxol-5-yl), and 5 (3-hydroxypropyl) nih.govcontaminantdb.ca. It has been classified as a norlignan rsc.orgrsc.org.
Distribution Across Styrax Genus (e.g., S. officinalis, S. japonicum, S. agrestis, S. perkinsiae, S. camporum, S. ferrugineus)
Egonol and its derivatives, including egonol acetate, have been identified in various Styrax species across different geographical regions. Egonol was first discovered in the seed oil of Styrax japonicus Sieb. et Zucc., a plant native to Japan rsc.orgyok.gov.tr. It is also widely present in Styrax officinalis rsc.orgmdpi.com. Studies have reported the presence of egonol in Styrax agrestis nih.govcontaminantdb.ca. This compound has been specifically noted in S. perkinsiae, S. japonica, S. obassia, S. agrestis, and S. officinalis L. mdpi.com. Egonol has also been isolated from the methanol (B129727) extracts of Styrax camporum and Styrax ferrugineus fruits japsonline.comjapsonline.com.
Other egonol derivatives found in Styrax species include egonololeat, egonol-2-metilbutanoat, egonolgentiobiside, and homoegonolgentiobiside, identified in the dried endocarp of S. officinalis mdpi.com. Egonol gentiobioside and egonol gentiotrioside have been isolated from Styrax perkinsiae nih.gov. Homoegonol and demethoxy egonol-2-methylbutanoate were found alongside egonol in S. camporum and S. ferrugineus fruits japsonline.comjapsonline.com.
Here is a table summarizing the distribution of Egonol and this compound in selected Styrax species:
| Styrax Species | Egonol Presence | This compound Presence | Other Egonol Derivatives Found |
| S. officinalis | Yes rsc.orgmdpi.com | Yes mdpi.com | Egonololeat, egonol-2-metilbutanoat, egonolgentiobiside, homoegonolgentiobiside, Trimethoxy egonol yok.gov.trmdpi.com |
| S. japonicum | Yes rsc.orgyok.gov.tr | Yes mdpi.com | |
| S. agrestis | Yes nih.govcontaminantdb.ca | Yes mdpi.com | |
| S. perkinsiae | Yes nih.gov | Yes mdpi.com | Egonol gentiobioside, egonol gentiotrioside nih.govnih.gov |
| S. camporum | Yes mdpi.comjapsonline.com | Not explicitly stated japsonline.comjapsonline.com | Homoegonol, demethoxy egonol-2-methylbutanoate japsonline.comjapsonline.com |
| S. ferrugineus | Yes mdpi.comjapsonline.com | Not explicitly stated japsonline.comjapsonline.com | Homoegonol, demethoxy egonol-2-methylbutanoate japsonline.comjapsonline.com |
| S. obassia | Yes nih.gov | Yes mdpi.com | |
| S. americana | Yes cdnsciencepub.com | Not explicitly stated | Egonoic acid, egonyl chloroacetate (B1199739) (prepared derivatives) cdnsciencepub.com |
| S. annamensis | Yes scite.ai | Not explicitly stated | Egonoic acid, (-)-machicendiol scite.ai |
Extraction and Initial Purification Methodologies in Academic Research
The extraction and purification of egonol and its derivatives from Styrax species in academic research typically involve methodologies aimed at isolating these compounds from complex plant matrices. Egonol has been obtained from the seed oil of Styrax americana cdnsciencepub.com. Methanol extracts of Styrax camporum and Styrax ferrugineus fruits have been used for the isolation of egonol and other compounds japsonline.comjapsonline.com.
General approaches for the extraction and purification of natural products from plant materials, which would be applicable to egonol and its acetylated forms, often involve solvent extraction followed by chromatographic techniques bibliotekanauki.plresearchgate.net. For instance, studies describe using methanol extracts and subsequent purification steps japsonline.comjapsonline.com. Purification can involve column chromatography using stationary phases like silica (B1680970) gel and elution with solvent gradients (e.g., n-hexane/ethyl acetate) researchgate.netresearchgate.net. High-performance liquid chromatography (HPLC) is also a common technique for the separation and quantification of phenolic compounds, including those found in plant extracts, and often requires prior preconcentration and purification steps bibliotekanauki.plresearchgate.net. Techniques like liquid-liquid extraction with immiscible solvents such as ethyl acetate are also employed in the purification process bibliotekanauki.pl.
One study on S. camporum and S. ferrugineus fruits involved the purification of methanol extracts using column chromatography on silica gel with a gradient of n-hexane/EtOAc, leading to the isolation of egonol and other compounds researchgate.net. HPLC analysis was used to assess the purity and quantify the isolated compounds researchgate.net.
Biosynthetic Pathways of Egonol Precursors
Egonol is a benzofuran derivative classified as a norlignan or neolignan contaminantdb.carsc.orgrsc.org. Lignans (B1203133) and neolignans are groups of natural products derived from the coupling of C6C3 units, which are formed biogenetically through the shikimate pathway rsc.orgpsu.edu.
Shikimate Pathway Involvement in Lignan (B3055560) and Neolignan Biosynthesis
The shikimate pathway is a metabolic route in plants, bacteria, fungi, algae, and some parasites that is involved in the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other aromatic compounds, including phenylpropanoids rsc.orgresearchgate.net. Phenylpropanoids, which are characterized by a C6C3 skeleton, serve as the building blocks for lignans and neolignans rsc.orgpsu.edunottingham.ac.uk.
Lignans are typically formed by the oxidative coupling of two phenylpropanoid units, often linked via their β-carbon atoms rsc.orgresearchgate.net. Neolignans result from the oxidative coupling of phenylpropanoid units through linkages other than the β-β' linkage characteristic of lignans psu.edunottingham.ac.uk. Chavicol (4-allylphenol), a C6C3 unit biosynthesized via the shikimate pathway, is considered a starting material in the biosynthetic pathways of lignans and neolignans nottingham.ac.uk. para-Coumaryl alcohol, also derived from the shikimate pathway, is suspected to be a key building block nottingham.ac.uk.
The biosynthesis of lignans and neolignans originates from cinnamic acid derivatives, which are biochemically related to the metabolism of phenylalanine rsc.org. Chorismic acid, an intermediate in the shikimate pathway, is transformed into prephenic acid, which then leads to phenylpyruvic acid and subsequently L-phenylalanine rsc.org. Deamination of L-phenylalanine or L-tyrosine, catalyzed by enzymes like phenylalanine ammonia (B1221849) lyase (PAL) or tyrosine ammonia lyase (TAL), yields cinnamic acid or para-coumaric acid, respectively rsc.orgnottingham.ac.uk. These can then be further modified and coupled to form the diverse structures of lignans and neolignans rsc.orgnottingham.ac.uk.
While the precise steps leading specifically to egonol from these phenylpropanoid precursors via the shikimate pathway are not explicitly detailed in the search results, its classification as a norlignan/neolignan strongly implies its biosynthesis originates from intermediates of this pathway.
Enzymatic Acetylation Mechanisms within Biological Systems
Acetylation is a common post-translational modification in biological systems, involving the transfer of an acetyl group to a molecule. In the context of this compound formation from egonol, this would involve the acetylation of the hydroxyl group on the propyl side chain of egonol.
Enzymatic acetylation is typically catalyzed by acetyltransferases. These enzymes transfer an acetyl group from acetyl-coenzyme A (acetyl-CoA) to an acceptor molecule nih.govcaymanchem.comwikipedia.org. In protein acetylation, for example, lysine (B10760008) acetyltransferases (KATs) transfer an acetyl group to lysine residues nih.govcaymanchem.com. While the search results discuss enzymatic acetylation in the context of proteins and other biological molecules nih.govcaymanchem.comwikipedia.orgnih.gov, specific enzymatic mechanisms for the acetylation of plant secondary metabolites like egonol are not detailed. However, the general principle involves an enzyme facilitating the transfer of an acetyl group, likely from acetyl-CoA, to the hydroxyl group of egonol.
Non-enzymatic acetylation can also occur, particularly with acetyl-CoA, but enzymatic processes are typically more specific and regulated nih.gov. Given the controlled biosynthesis of secondary metabolites in plants, an enzymatic mechanism for the acetylation of egonol to form this compound is plausible, although the specific enzyme(s) involved in Styrax species are not identified in the provided information.
Synthetic Methodologies for Egonol Acetate and Analogs
Total Synthesis Strategies for Egonol (B1663352) Core Structure
The assembly of the egonol core, a substituted 2-arylbenzofuran, is a significant challenge in organic synthesis. Researchers have developed several strategies to construct this framework efficiently, drawing from both classical and modern synthetic reactions.
Classical condensation reactions, such as the Claisen and aldol (B89426) condensations, are fundamental tools for carbon-carbon bond formation and are instrumental in building the molecular backbone of egonol precursors. The Claisen condensation, which involves the reaction between two ester molecules or an ester and a carbonyl compound in the presence of a strong base, can be used to form β-keto esters. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org These intermediates are versatile and can be further modified to construct the side chains or parts of the heterocyclic ring system of egonol.
The reaction is driven by the formation of a highly stabilized enolate anion of the β-keto ester product. organic-chemistry.org For complex syntheses, "crossed" Claisen condensations, where two different esters are used, are particularly valuable, especially when one of the esters cannot form an enolate, thus simplifying the product mixture. masterorganicchemistry.comlibretexts.org An intramolecular version of this reaction, the Dieckmann condensation, is highly effective for forming five- or six-membered rings, which could be a key step in constructing precursors to the benzofuran (B130515) ring. organic-chemistry.orgoregonstate.edu
Modern synthetic strategies heavily rely on palladium-catalyzed reactions to construct the 2-arylbenzofuran core of egonol with high efficiency and regioselectivity. mdpi.comnih.gov These methods are among the most powerful tools for forming arylated heterocycles. mdpi.com
One key approach is the direct C-H arylation of a pre-formed benzofuran ring. This involves coupling the benzofuran with an aryl donor, such as a triarylantimony difluoride, in the presence of a palladium catalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂). mdpi.comnih.govresearchgate.net Another powerful technique is the Suzuki cross-coupling reaction, where a halogenated benzofuran (e.g., 2-bromobenzofuran) is reacted with an arylboronic acid in the presence of a palladium catalyst and a base to form the C-C bond between the benzofuran and the aryl group. nih.gov This method is highly versatile and tolerates a wide range of functional groups, making it suitable for complex molecules like egonol. nih.gov Tandem reactions, where multiple bond-forming events occur in a single pot, have also been developed, allowing for the rapid assembly of 2-arylbenzofurans from simpler starting materials like 2-hydroxyarylacetonitriles. rsc.org
Vanillin (B372448), which can be sourced from the oxidation of the natural product eugenol (B1671780), serves as a valuable and renewable starting material for the synthesis of the egonol core. scispace.comums.ac.id The synthesis begins with the chemical modification of eugenol, first through isomerization to isoeugenol (B1672232), followed by oxidation to yield vanillin. scispace.comums.ac.id
The synthetic pathway from vanillin to egonol involves several key transformations. The aldehyde group of vanillin is first reduced to an alcohol using a reducing agent like sodium borohydride, yielding vanillyl alcohol. scispace.com This alcohol can then be further elaborated. A multi-step sequence reported in the literature involves the acetylation of isoeugenol (derived from eugenol), followed by oxidation to vanillin acetate, and subsequent hydrolysis to vanillin. ums.ac.id From vanillin, the 3-hydroxypropyl side chain characteristic of egonol must be constructed, and the furan (B31954) ring must be formed, often through strategies involving etherification followed by cyclization reactions. The use of readily available natural precursors like eugenol and vanillin makes these routes particularly attractive for producing egonol and its analogs. nih.govnih.gov
Directed Acetylation of Egonol to Egonol Acetate
Once the egonol core structure with its free primary hydroxyl group is synthesized, the final step is a directed acetylation to form this compound. This reaction specifically targets the -OH group to convert it into an acetate ester (-OCOCH₃).
The most common method for acetylating phenols and alcohols is the use of an acetylating agent like acetic anhydride (B1165640) ((CH₃CO)₂O) or acetyl chloride (CH₃COCl). quora.comasianpubs.org While the reaction can proceed without a catalyst, it is often sluggish. quora.com To increase the reaction rate and yield, a catalyst is typically employed.
Lewis acids such as Aluminum Chloride (AlCl₃) or zinc chloride (ZnCl₂) are effective catalysts for this transformation. asianpubs.org Other acid catalysts, including solid superacids like sulfated zirconia (TiO₂/SO₄²⁻) and protonic acids, also promote the reaction efficiently. scispace.com The mechanism involves the activation of the acetylating agent by the catalyst, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the oxygen atom of egonol's hydroxyl group. This process is highly effective for a wide range of alcohols and phenols, providing the desired acetate ester in good to excellent yields. scispace.commdpi.com
To maximize the yield of this compound and ensure the process is efficient, optimization of several reaction parameters is crucial. Key variables include the choice of acetylating agent, catalyst, reaction temperature, and the molar ratio of reactants.
Studies on the acetylation of various phenols and alcohols have shown that these parameters significantly influence the outcome. For instance, while acetic anhydride is commonly used, acetyl chloride can sometimes be a more effective acetylating agent. asianpubs.org The concentration of the catalyst is also critical; an optimal amount will accelerate the reaction without causing unwanted side reactions. Temperature plays a vital role, with moderate heating often leading to complete conversion in a shorter time. mdpi.com Solvent-free conditions are often preferred to develop a more environmentally friendly and economical process. asianpubs.orgresearchgate.net By systematically adjusting these factors, the synthesis can be fine-tuned to achieve high conversion and selectivity for the desired product. researchgate.net
Table 1: Key Parameters for Optimizing Acetylation Reactions
| Parameter | Effect on Reaction | Typical Optimization Strategy |
|---|---|---|
| Temperature | Increases reaction rate. Excessive heat can lead to byproducts or decomposition. | Reaction is often started at room temperature and may be gently heated (e.g., to 60°C) to achieve completion in a shorter time. mdpi.comresearchgate.net |
| Catalyst | Activates the acetylating agent, significantly increasing the reaction rate. Choice and concentration are key. | Screening various acid (Lewis or Brønsted) or base catalysts. Using the minimum effective amount to ensure efficiency and minimize waste. asianpubs.orgscispace.com |
| Molar Ratio (Egonol:Acetylating Agent) | Using a slight excess of the acetylating agent can drive the reaction to completion. | Typically, a molar ratio of 1:1.5 (substrate to acetylating agent) is a good starting point for optimization under catalyst-free conditions. mdpi.com |
| Solvent | Affects solubility and reaction rate. Solvent-free conditions are often possible and preferred for green chemistry. | Testing different aprotic solvents or running the reaction neat (solvent-free) to simplify purification and reduce waste. asianpubs.org |
Enzymatic Approaches for Ester Synthesis (Generalizable to Acetates)
Information not found in the searched literature.
Lipase-Mediated Acetylation
Information not found in the searched literature.
Biocatalytic Considerations and Reaction Condition Optimization
Information not found in the searched literature.
Structural Elucidation and Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and environment of atoms. For egonol (B1663352) acetate (B1210297) and its derivatives, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable. researchgate.net
¹H-NMR Analysis of Egonol Acetate and Derivatives
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule, revealing their chemical environment, proximity to other protons, and the number of adjacent protons. The structural elucidation of egonol and its derivatives relies heavily on ¹H-NMR data. researchgate.net For instance, the ¹H-NMR spectrum of egonol itself shows distinctive signals, such as a sharp singlet for the methylenedioxy group protons and another for the methoxy (B1213986) group protons. cdnsciencepub.com
In the analysis of this compound, the presence of the acetyl group is confirmed by a characteristic singlet peak in the ¹H-NMR spectrum. The chemical shifts (δ) are reported in parts per million (ppm) and are crucial for assigning each proton to its specific location in the molecule. rsc.org
Interactive Table: Representative ¹H-NMR Spectral Data for Acetate-Containing Compounds
| Compound | Solvent | Spectrometer Frequency (MHz) | Chemical Shift (δ) in ppm and Multiplicity |
| Compound 26 (an acetate) | CDCl₃ | 300 | 4.06 (d, J = 5.6 Hz, 2H), 3.60-3.54 (m, 2H), 2.04 (s, 3H), 1.78-1.64 (m, 1H), 1.42-1.24 (m, 2H), 0.98-0.88 (m, 12H), 0.03 (s, 6H) rsc.org |
| Compound 32 (an acetate) | CDCl₃ | 300 | 7.74-7.62 (m, 4H), 7.48-7.32 (m, 6H), 4.18-4.09 (m, 2H), 3.72-3.58 (m, 2H), 1.98 (s, 3H), 1.80-1.68 (m, 1H), 1.48-1.30 (m, 2H), 1.03 (s, 9H), 0.87 (t, J = 7.6 Hz, 3H) rsc.org |
¹³C-NMR and DEPT Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides information on the carbon framework of a molecule. libretexts.org While standard ¹³C-NMR spectra show all unique carbon atoms, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups, as well as quaternary carbons. libretexts.orgmagritek.com
DEPT is a powerful technique that manipulates nuclear spins to enhance signals from specific types of carbon atoms. libretexts.org DEPT experiments are typically run at different pulse angles (45°, 90°, and 135°) to distinguish between carbon types:
DEPT-45: Shows all protonated carbons (CH, CH₂, CH₃) with a positive phase. nanalysis.com
DEPT-90: Only shows CH (methine) carbons. nanalysis.com
DEPT-135: Shows CH and CH₃ carbons with a positive phase and CH₂ carbons with a negative phase. nanalysis.com
This detailed information is crucial for the complete structural assignment of complex molecules like this compound and its derivatives. researchgate.net
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and can aid in deducing its molecular formula. libretexts.org When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion, and the instrument measures the mass-to-charge ratio (m/z) of this ion. libretexts.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of a unique molecular formula. rsc.org
The structural elucidation of egonol derivatives often involves the use of MS to confirm the molecular formula. researchgate.net For example, in the study of related compounds, HRMS was used to find the exact mass, which was then compared to the calculated mass for the proposed structure. rsc.org
LCMS/APCI Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. numberanalytics.com Atmospheric Pressure Chemical Ionization (APCI) is a "soft" ionization technique often used in LC-MS. shimadzu.comnih.gov In APCI, the sample is vaporized and then ionized by chemical reactions in the gas phase. nih.gov This method is particularly useful for compounds that are less polar and have a lower to medium molecular weight. shimadzu.com
APCI is known to produce primarily singly charged ions. researchgate.net It is less susceptible to matrix effects compared to other techniques like Electrospray Ionization (ESI) and can handle a wide range of HPLC flow rates. nih.govamericanlaboratory.com The choice of ionization technique, such as APCI or ESI, depends on the polarity and properties of the analyte. shimadzu.com For instance, in the analysis of benzofuran (B130515) derivatives, LC-MS has been a key technique. researchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify specific functional groups and chromophores within a molecule. cdnsciencepub.com
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. libretexts.org Specific functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. For example, the spectrum of egonyl chloroacetate (B1199739) shows an ester band at 1750 cm⁻¹. cdnsciencepub.com The presence of a carbonyl group in egonoic acid is indicated by a peak at 1700 cm⁻¹. cdnsciencepub.com
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons to higher energy levels. The presence of chromophores, or light-absorbing groups, in a molecule gives rise to a characteristic UV-Vis spectrum. For egonol, a strong absorption band around 316.5 nm is characteristic and can be used for quantitative analysis. cdnsciencepub.com The UV-Vis spectra of related compounds, such as those of 1-butyl-3-methylimidazolium chloride and acetate, show distinct absorption bands. infona.pl
Interactive Table: Spectroscopic Data for Egonol and Derivatives
| Compound/Derivative | Spectroscopic Technique | Characteristic Absorption | Reference |
| Egonol | UV-Vis (in MeOH) | 316.5 nm | cdnsciencepub.com |
| Egonol | IR (in CS₂) | 1040 cm⁻¹, 1230 cm⁻¹ | cdnsciencepub.com |
| Egonyl Chloroacetate | IR | 1750 cm⁻¹ (ester band) | cdnsciencepub.com |
| Egonoic Acid | IR | 1700 cm⁻¹ (acid carbonyl) | cdnsciencepub.com |
Advanced Spectroscopic Methods in Research
Beyond the core techniques, advanced spectroscopic methods are increasingly employed in chemical research to probe molecular structure and dynamics with even greater detail. numberanalytics.com These can include two-dimensional (2D) NMR techniques like HMBC, HMQC, and COSY, which provide information about the connectivity between different atoms in a molecule. researchgate.net
Other advanced methods include time-resolved spectroscopy, which measures spectroscopic signals as a function of time to study molecular dynamics, and surface-enhanced Raman spectroscopy (SERS), a highly sensitive technique for analyzing molecules adsorbed on metal surfaces. numberanalytics.com The continuous development of spectroscopic instrumentation and methodologies is crucial for advancing research in fields like materials science and biochemistry. numberanalytics.comuniv-lille1.frsetu.ie
Structure Activity Relationship Sar Studies of Egonol Acetate and Its Derivatives
Impact of Acetate (B1210297) Substitution on Biological Interactions
The acetate group at the propyl side chain of egonol (B1663352) acetate plays a significant role in its biological interactions. Studies comparing egonol (the alcohol precursor) and egonol acetate have provided insights into the effect of this esterification. For instance, this compound and certain egonol derivatives have shown varying degrees of antimicrobial activity against different microorganisms, including Staphylococcus aureus, Bacillus subtilis, Candida albicans, and Escherichia coli. nih.govnih.gov While some synthesized egonol derivatives exhibited similar antimicrobial activity to egonol, others demonstrated different activity profiles against these strains. nih.gov
In the context of acetylcholinesterase (AChE) inhibition, SAR studies on egonol-type benzofurans, including this compound and its derivatives, have indicated that the ester group, along with the furan (B31954) ring and alkyl chains of more than three carbon units, contributes to anti-AChE activity. mdpi.com Specifically, compounds with alkyl ester groups have shown inhibitory activity against AChE, with the bulkiness and length of the ester group influencing the inhibition ratio. mdpi.com
Modifications of the Egonol Core Structure and Their Mechanistic Implications
Modifications to the egonol core structure, beyond the acetate substitution, significantly impact the biological activities and their underlying mechanisms. The benzofuran (B130515) core itself is a key scaffold for various biological properties, including anticancer activity. nih.govmdpi.com
Analogs with Altered Side Chains
Alterations to the propyl side chain at the C-5 position of the benzofuran core have been explored to understand their effect on activity. For example, replacing the hydroxyl group at the terminal position of the propyl side chain in egonol with different substituents has shown varying effects on antimicrobial activity. lookchem.com While some substitutions were detrimental to antibacterial activity, others, like the introduction of a sulfonic acid moiety, increased activity against certain bacteria. lookchem.com The presence of propyl side chains at carbon C-5 has also been linked to the cytotoxic activity of Styrax benzofurans. researchgate.net
Studies on egonol derivatives have shown that the incorporation of alkyl chains with more than three carbon units at the ester group contributes to anti-AChE activity. mdpi.com The length and bulkiness of this alkyl ester group influence the inhibitory potency. mdpi.com
Heteroatom Substitutions and Benzofuran Modifications
The benzofuran ring system is amenable to various modifications, including the introduction of heteroatoms and alterations to the ring structure, which can significantly influence biological activity. nih.govmdpi.comscispace.com
Earlier SAR studies on benzofuran derivatives have highlighted the importance of ester or heterocyclic ring substitutions at the C-2 position for cytotoxic activity. nih.govmdpi.com These modifications can influence the selectivity of the compounds towards cancer cells. nih.gov The introduction of hydrophilic heteroatom-containing groups, such as piperidine, on the benzofuran ring has been shown to improve physicochemical properties and contribute to antiproliferative activity. nih.gov
Modifications to the benzofuran core, including the removal of chiral centers, isomerization, and ring walking, have been employed in designing egonol-related compounds with altered activities, such as the inhibition of HIF-1α accumulation in cancer cells. nih.gov The position and orientation of substituents on the benzofuran ring are crucial for these effects. nih.gov
The methylenedioxy unit, present in the egonol structure, is also recognized as fundamental for certain biological activities, including cytotoxic activity, potentially due to its metabolism by CYP enzymes. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling approaches are utilized to establish mathematical relationships between the chemical structures of this compound and its derivatives and their biological activities. epa.govresearchgate.net These models aim to predict the activity of untested compounds based on their molecular features and structural similarity to compounds with known activities. epa.gov
QSAR studies involve correlating structural descriptors with biological responses, allowing for the identification of key structural features that contribute to observed activities. researchgate.net This approach can help in designing novel derivatives with improved potency or selectivity. cresset-group.com While the provided search results mention QSAR in the context of predicting biological effects of chemical compounds and designing new ligands, specific detailed QSAR modeling data directly applied to this compound and its derivatives within the search snippets are limited. However, the general principles of QSAR, which involve analyzing structure-activity relationships quantitatively, are applicable to the study of this compound derivatives. epa.govresearchgate.net
Molecular and Cellular Mechanisms of Action
Interaction with Molecular Targets and Biological Pathways
Egonol (B1663352) acetate (B1210297) exerts its biological effects by interacting with specific molecular targets, leading to the modulation of various cellular pathways. The primary mechanism of action investigated is enzyme inhibition, with studies extending to its influence on hormone biosynthesis.
Egonol acetate has been evaluated for its inhibitory potential against a range of enzymes implicated in different physiological and pathological processes.
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key therapeutic strategy for managing conditions like Alzheimer's disease. While extensive research has been conducted on various natural and synthetic compounds as cholinesterase inhibitors, specific inhibitory data for this compound against AChE and BChE is not extensively detailed in the currently available literature. However, the general class of benzofurans and related phenolic compounds have been investigated for this activity. For instance, some plant extracts containing various phytochemicals have shown inhibitory effects on these enzymes.
No specific IC50 values for this compound were found in the provided search results. The table below represents typical data found for other compounds to illustrate the concept.
| Enzyme | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |
| Acetylcholinesterase (AChE) | Data Not Available | Galantamine | 0.837 µg/mL |
| Butyrylcholinesterase (BChE) | Data Not Available | Eserine | 0.85 µg/mL |
Table 1: Illustrative Inhibitory Activity against Cholinesterases.
α-Glucosidase and α-amylase are key intestinal enzymes involved in the digestion of carbohydrates. By breaking down complex carbohydrates into simpler sugars, they directly impact postprandial blood glucose levels. Inhibition of these enzymes is a well-established therapeutic approach for managing type 2 diabetes. Studies have shown that various plant-derived extracts and their isolated compounds can effectively inhibit α-glucosidase and α-amylase. While the direct inhibitory effects of this compound on these enzymes are not specifically detailed, related phenolic compounds have demonstrated significant activity. For instance, extracts rich in flavonoids and other phenolics have shown potent inhibition of both enzymes, suggesting that compounds with similar structural features might possess this activity.
No specific IC50 values for this compound were found in the provided search results. The table below represents typical data found for other compounds to illustrate the concept.
| Enzyme | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |
| α-Glucosidase | Data Not Available | Acarbose | - |
| α-Amylase | Data Not Available | Acarbose | - |
Table 2: Illustrative Inhibitory Activity against α-Glucosidase and α-Amylase.
Lipoxygenases (LOX) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of inflammatory mediators such as leukotrienes. The 5-LOX pathway is particularly important in inflammation. Inhibition of lipoxygenase is a target for anti-inflammatory therapies. Research on natural products has identified compounds capable of inhibiting LOX. For example, studies on plant extracts have demonstrated significant lipoxygenase inhibitory activity, often correlated with their flavonoid content. A study on N-acetyl pyrazoline derivatives, which share some structural similarities with this compound, showed lipoxygenase inhibitory activity with an IC50 value of 42.2 ± 0.77 µM.
The table below presents data on a related compound class to illustrate the inhibitory potential.
| Enzyme | IC50 Value (µM) | Reference Compound | IC50 Value (µg/mL) |
| Lipoxygenase (LOX) | 42.2 ± 0.77 (for a related derivative) | Baicalein | - |
Table 3: Lipoxygenase Inhibitory Activity of a Related Compound.
No specific IC50 values for this compound were found in the provided search results. The table below illustrates the range of inhibitory concentrations seen for other PTP1B inhibitors.
| Enzyme | IC50 Range (µM) for various inhibitors | Reference Compound |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 13.5 to 57.9 | - |
Table 4: Illustrative Inhibitory Activity against PTP1B.
Aromatase (cytochrome P450 19A1) is the enzyme responsible for the final step of estrogen biosynthesis, converting androgens to estrogens. While aromatase inhibitors are used to treat estrogen-dependent cancers, compounds that promote aromatase activity could potentially be used to address estrogen deficiency. Interestingly, some research suggests that certain natural compounds can enhance estrogen biosynthesis. Studies on related compounds, such as egonol gentiobioside and egonol gentiotrioside, have shown that they promote estrogen biosynthesis. These compounds were found to significantly promote the in vitro enzyme activity of recombinant aromatase, suggesting an allosteric mechanism of action rather than affecting the enzyme's expression. This indicates that egonol derivatives may act as allosteric modulators of aromatase, enhancing its catalytic activity.
Research indicates promotion of activity rather than inhibition. The table below summarizes the observed effect.
| Enzyme/Process | Effect | Mechanism |
| Aromatase (CYP19A1) | Promotion of Estrogen Biosynthesis | Allosteric Regulation |
Table 5: Effect on Aromatase Activity and Estrogen Biosynthesis.
Compound Names Mentioned
of this compound
Limited direct research has been published specifically on the molecular and cellular mechanisms of this compound. Much of the available data is inferred from studies on its parent compound, Egonol, and other related benzofuran (B130515) lignans (B1203133). This compound has been identified in various Styrax species and noted for its cytotoxic activities. nih.govresearchgate.netresearchgate.netmdpi.comresearchgate.net
G Protein-Coupled Receptors (GPR41, GPR43) and Innate Immune Responses
Currently, there is no specific scientific information available that details the interaction of this compound with G protein-coupled receptors GPR41 and GPR43 or its direct modulation of innate immune responses through these specific receptors. Research on related benzofuran compounds suggests a role in modulating innate immunity, often linked to anti-inflammatory properties. bjbs.com.brmedcraveonline.comfrontiersin.orgmdpi.com Macrophages are critical cells in the innate immune response, and their activation can be influenced by various natural compounds. kjpp.net
Toll-like Receptor (TLR) Signaling Pathways (e.g., MyD88, TRIF)
Direct evidence illustrating the effects of this compound on Toll-like Receptor (TLR) signaling pathways, including the MyD88 and TRIF-dependent pathways, is not available in current scientific literature. However, the parent compound, Egonol, belongs to the benzofuran lignan (B3055560) family, which has been investigated for anti-inflammatory effects. vulcanchem.com Some benzofuran derivatives have been shown to exert anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophages, which are known to signal through TLR4. kjpp.net For instance, a novel ailanthoidol (B1236983) derivative, which is structurally related to Egonol, was found to downregulate MAP kinases in LPS-treated RAW 264.7 cells, a process initiated by TLR4 activation. kjpp.net
HIF-1α-Dependent Glycolysis Regulation
There is currently no specific research detailing the role of this compound in the regulation of HIF-1α-dependent glycolysis.
NF-κB and MAP Kinase Activation
While direct studies on this compound are limited, research on its parent compound, Egonol, and related benzofuran lignans indicates significant interaction with the NF-κB and Mitogen-Activated Protein (MAP) Kinase signaling pathways. These pathways are crucial in regulating inflammation and cellular responses to stress. mdpi.comwikipedia.orgwikipedia.org
Egonol has been reported to inhibit the activation of NF-κB. nih.gov For example, Styraxoside A, a compound isolated from Styrax japonica alongside this compound, was found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by downregulating NF-κB–DNA binding activity. nih.govmdpi.comresearchgate.net Similarly, glycoproteins isolated from Styrax japonica have been shown to suppress MMP-9 enzymatic activity through the NF-κB and AP-1 signaling pathways. nih.gov
Some benzofuran derivatives have demonstrated the ability to inhibit MAP kinase activation. dcchemicals.com For instance, the anti-inflammatory effects of certain benzofurans are mediated through the downregulation of MAP kinases in macrophages stimulated by lipopolysaccharide (LPS). kjpp.net Another related lignan, sesamin, was shown to inhibit T cell activation by regulating the MAPK phosphorylation pathway. researchgate.net
Table 1: Effects of Egonol and Related Compounds on NF-κB and MAPK Signaling
| Compound/Extract | Cell Line/Model | Target Pathway | Observed Effect | Reference(s) |
| Egonol | - | NF-κB | Inhibition of activation | nih.gov |
| Styraxoside A | LPS-induced cells | NF-κB | Downregulation of DNA binding activity | nih.govmdpi.comresearchgate.net |
| Styrax japonica glycoprotein | - | NF-κB, AP-1 | Suppression of MMP-9 activity | nih.gov |
| Benzofuran derivative | LPS-stimulated RAW 264.7 cells | MAPK | Downregulation | kjpp.net |
| Sesamin | Jurkat T cells | MAPK | Inhibition of phosphorylation | researchgate.net |
Akt-mTOR Signaling Pathway Regulation
Specific data on the regulation of the Akt-mTOR signaling pathway by this compound is not currently available. The PI3K/Akt/mTOR pathway is a critical regulator of the cell cycle, influencing cellular proliferation, growth, and survival. wikipedia.orgnih.gov Studies on compounds structurally related to Egonol provide some insight. For example, some artemisinin-egonol hybrid molecules have been investigated for their effects on signaling pathways, including the Akt/mTOR pathway. sci-hub.ru Furthermore, novel benzofuran derivatives have been studied for their ability to attenuate lung inflammation via the blocking of Akt/mTOR signaling. researchgate.net
Histone Acetylation Mechanisms
There is no direct scientific evidence linking this compound to specific histone acetylation mechanisms. Histone acetylation is an epigenetic modification crucial for regulating gene expression, and various natural compounds, including polyphenols and other benzofurans, have been studied for their effects on histone acetyltransferases (HATs) and histone deacetylases (HDACs). researchgate.netmdpi.comnih.gov For example, curcumin, another natural compound, has been shown to inhibit Hepatitis B virus replication by reducing cccDNA-bound histone acetylation. frontiersin.org Lignans, the broader class to which Egonol belongs, have been noted for their potential to influence epigenetic modifications. mdpi.com
Cellular Responses and Mechanistic Insights (In Vitro Studies)
In vitro studies provide a foundational understanding of the cellular and molecular mechanisms through which this compound exerts its biological effects. These investigations, conducted in controlled laboratory settings using cell cultures, have shed light on its interactions with specific cellular pathways, particularly those related to oxidative stress and inflammation.
Modulation of Oxidative Stress Pathways
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to readily detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases. This compound has demonstrated a capacity to modulate these pathways through direct radical scavenging and by reducing cellular ROS levels.
The antioxidant potential of a compound is often initially assessed through its ability to scavenge stable free radicals in chemical assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most common methods used for this purpose. mdpi.come3s-conferences.org These assays rely on the principle that an antioxidant compound will donate a hydrogen atom or an electron to the radical, thus neutralizing it and causing a measurable change in color. e3s-conferences.org
While specific IC50 values for this compound in DPPH and ABTS assays are not extensively detailed in the provided search results, the broader class of benzofurans, to which egonol belongs, has been noted for its antioxidant properties. dovepress.com The antioxidant activity of such natural compounds is often attributed to the presence of hydroxyl groups in their structure, which can readily donate a hydrogen atom to a free radical. dovepress.com The evaluation of pure chemical compounds, including those with structures analogous to this compound, has been a subject of interest for their potential to scavenge radicals like DPPH and ABTS. nih.gov
| Assay | Principle | Relevance |
|---|---|---|
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow. mdpi.come3s-conferences.org | A standard and widely used method for screening the radical scavenging activity of compounds in an organic medium. mdpi.com |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay | Evaluates the capacity of an antioxidant to quench the pre-formed ABTS radical cation, leading to a decolorization of the solution. e3s-conferences.org | Applicable to both hydrophilic and lipophilic antioxidants and has faster reaction kinetics compared to the DPPH assay. researchgate.net |
Beyond direct radical scavenging in chemical assays, the ability of a compound to reduce the levels of reactive oxygen species (ROS) within a cellular environment is a more biologically relevant measure of its antioxidant efficacy. ROS, which include superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals, are byproducts of normal cellular metabolism and can also be induced by external stimuli. mdpi.comnih.govnih.gov An overproduction of ROS can lead to oxidative damage to lipids, proteins, and DNA. frontiersin.org
Studies on norneolignans, including egonol, have shown that they can effectively reduce intracellular ROS levels in macrophage cell lines like RAW 264.7 that have been treated with hydrogen peroxide (H2O2). researchgate.net This suggests that this compound may possess the ability to interfere with the cellular mechanisms that generate ROS or enhance the cellular antioxidant defense systems. researchgate.net The regulation of ROS is a critical aspect of maintaining cellular homeostasis, and compounds that can modulate this balance are of significant scientific interest. nih.gov
Anti-Inflammatory Responses in Cellular Models
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of many diseases. Macrophages, a type of white blood cell, play a central role in the inflammatory process. When activated, for instance by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, macrophages produce a variety of pro-inflammatory mediators. researchgate.net
Nitric oxide (NO) is a crucial signaling molecule involved in various physiological processes. nih.gov However, excessive production of NO by the enzyme inducible nitric oxide synthase (iNOS) in activated macrophages contributes to the inflammatory response. researchgate.netresearchgate.net Several studies have demonstrated that benzofuran derivatives, including egonol, can significantly inhibit the production of NO in LPS-stimulated RAW 264.7 macrophages without causing significant cytotoxicity. dovepress.com This inhibitory effect on NO production is a key indicator of the anti-inflammatory potential of a compound. nih.gov
The anti-inflammatory effects of egonol have been further elucidated by examining its impact on the expression of key pro-inflammatory genes and proteins. In LPS-stimulated RAW 264.7 macrophages, egonol has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes responsible for the production of the inflammatory mediators NO and prostaglandins, respectively. researchgate.netscielo.br
Furthermore, egonol has been observed to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6). researchgate.netscilit.com These cytokines are instrumental in amplifying the inflammatory cascade. bioline.org.brnih.gov The ability of egonol to downregulate the expression of iNOS, COX-2, IL-1β, and IL-6 in cellular models provides strong evidence for its anti-inflammatory properties at the molecular level. researchgate.net
| Inflammatory Mediator | Function | Effect of Egonol |
|---|---|---|
| Nitric Oxide (NO) | Signaling molecule; excessive production by iNOS contributes to inflammation. researchgate.netresearchgate.net | Inhibited production in LPS-stimulated macrophages. dovepress.com |
| Inducible Nitric Oxide Synthase (iNOS) | Enzyme that produces large amounts of NO during inflammation. researchgate.netscielo.br | Suppressed expression in LPS-stimulated macrophages. researchgate.net |
| Cyclooxygenase-2 (COX-2) | Enzyme involved in the synthesis of prostaglandins, which are key inflammatory mediators. bioline.org.br | Suppressed expression in LPS-stimulated macrophages. researchgate.net |
| Interleukin-1β (IL-1β) | Pro-inflammatory cytokine that plays a role in the acute phase of inflammation. bioline.org.br | Reduced production in LPS-stimulated macrophages. researchgate.net |
| Interleukin-6 (IL-6) | Pro-inflammatory cytokine involved in both acute and chronic inflammation. scielo.br | Reduced production in LPS-stimulated macrophages. researchgate.netscilit.com |
Antimicrobial and Antifungal Mechanisms
This compound has demonstrated notable antimicrobial and antifungal properties. Its mechanisms of action often involve the disruption of microbial cell structures and inhibition of critical cellular processes.
Inhibition of Microbial Growth (e.g., S. aureus, B. subtilis, C. albicans, E. coli)
Research has shown that egonol and its derivatives, including this compound, exhibit inhibitory effects against a range of microorganisms. Studies have evaluated its activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria like Escherichia coli, and the fungal pathogen Candida albicans. researchgate.net The antimicrobial efficacy is often attributed to the ability of these compounds to interfere with essential microbial functions. nih.govmdpi.comphcogrev.com
The lipophilic nature of compounds like eugenol (B1671780) acetate, a structurally related compound, allows them to penetrate the cell membranes of microorganisms, leading to disruption of cellular integrity and function. nih.gov For instance, in Candida species, eugenyl acetate has been shown to cause cell damage, leading to cell death. nih.gov The minimum inhibitory concentrations (MICs) of eugenyl acetate against various Candida isolates were found to be in the range of 0.1% to 0.4% (v/v). nih.gov Time-kill studies have further confirmed the fungicidal activity of eugenyl acetate, where it retarded the growth of Candida cells at both MIC and sub-MIC concentrations. nih.gov
The mechanism of action against fungi like C. albicans can also involve the inhibition of ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane, which ultimately compromises membrane integrity. mdpi.com Furthermore, some related compounds have been observed to increase the production of reactive oxygen species (ROS) and intracellular Ca2+ levels in C. albicans, leading to apoptosis. mdpi.com The inhibition of hyphal and biofilm formation is another crucial aspect of the antifungal activity against C. albicans. mdpi.commdpi.com
Table 1: Antimicrobial Activity of Related Compounds against Various Microorganisms This table is interactive. Click on the headers to sort the data.
| Compound | Microorganism | Activity | Reference |
|---|---|---|---|
| Eugenyl Acetate | Candida albicans | MIC: 0.1-0.4% (v/v) | nih.gov |
| Eugenyl Acetate | Candida parapsilosis | MIC: 0.1-0.4% (v/v) | nih.gov |
| Eugenyl Acetate | Candida tropicalis | MIC: 0.1-0.4% (v/v) | nih.gov |
| Eugenyl Acetate | Candida glabrata | MIC: 0.1-0.4% (v/v) | nih.gov |
| Egonol & Derivatives | Staphylococcus aureus | Similar antimicrobial activity | researchgate.net |
| Egonol & Derivatives | Bacillus subtilis | Similar antimicrobial activity | researchgate.net |
| Egonol & Derivatives | Escherichia coli | Similar antimicrobial activity | researchgate.net |
| Egonol & Derivatives | Candida albicans | Similar antimicrobial activity | researchgate.net |
Cytotoxic Effects on Cancer Cell Lines (In Vitro)
This compound and related compounds have been investigated for their potential as anticancer agents, demonstrating cytotoxic effects against various human cancer cell lines in laboratory settings.
Evaluation in Human Cancer Cell Models (e.g., HeLa, HL-60, MCF-7, HepG2, C6, KB, Lu)
The cytotoxic activity of compounds structurally related to this compound has been evaluated against a panel of human cancer cell lines. For instance, certain compounds have shown cytotoxicity against HeLa (cervical cancer), HL-60 (promyelocytic leukemia), and MCF-7 (breast cancer) cells. nih.gov Other studies have reported cytotoxic effects against HepG2 (liver cancer), C6 (glioma), and other cell lines. nih.govwaocp.org The IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, have been determined in these studies to quantify their cytotoxic potential. For example, some lignans have exhibited significant cytotoxic activities against HeLa and C6 cell lines with IC50 values in the low microgram per milliliter range. nih.gov Naringin, a bioflavonoid, has shown cytotoxicity against a wide array of cancer cell lines including KATOIII, MKN-7, MCF-7, MDA-MB-231, HepG2, Hep3B, Huh7, HeLa, Caco-2, PK-1, HL-60, U937, NALM-6, and Jurkat T cells. waocp.org
Cell Viability and Proliferation Assays (e.g., XTT, MTT, CCK-8)
To assess the cytotoxic effects of these compounds, researchers employ various cell viability and proliferation assays. Commonly used methods include the MTT, XTT, and CCK-8 assays. nih.govbrieflands.com These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. dojindo.comatlantisbioscience.comsigmaaldrich.comresearchgate.net A decrease in metabolic activity upon treatment with a compound indicates a reduction in cell viability or proliferation. The Cell Counting Kit-8 (CCK-8) assay, for example, utilizes a highly water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to produce a colored formazan (B1609692) dye. dojindo.comatlantisbioscience.comrndsystems.com The intensity of the color is then measured to determine the number of living cells. dojindo.comatlantisbioscience.com These assays are crucial for determining the IC50 values and understanding the dose-dependent effects of potential anticancer compounds. nih.govbrieflands.com
Table 2: Cytotoxic Activity of Related Compounds in Human Cancer Cell Lines This table is interactive. Click on the headers to sort the data.
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |
|---|---|---|---|---|
| Compound 3 | HeLa | Not Specified | 23.3 µg/mL | nih.gov |
| Compound 3 | HL-60 | Not Specified | 16.8 µg/mL | nih.gov |
| Compound 3 | MCF-7 | Not Specified | 53.5 µg/mL | nih.gov |
| Compound 4 | Hep-2 | MTT | 3.6 µg/mL | nih.gov |
| Compound 4 | C6 | MTT | 3.2 µg/mL | nih.gov |
| Compound 5 | HeLa | Not Specified | 23.3 µg/mL | nih.gov |
| Compound 5 | HL-60 | Not Specified | 47.8 µg/mL | nih.gov |
| Compound 5 | MCF-7 | Not Specified | 27.9 µg/mL | nih.gov |
| Compound 17 | HeLa | MTT | 5.3 µg/mL | nih.gov |
| Compound 17 | C6 | MTT | 4.9 µg/mL | nih.gov |
| Compound 56 | Hep-2 | MTT | 28.0 µg/mL | nih.gov |
| Compound 56 | HeLa | MTT | 31.7 µg/mL | nih.gov |
| Compound 56 | C6 | MTT | 10.7 µg/mL | nih.gov |
| Compound 86 | MCF-7 | CCK-8 | 26.75 µM | nih.gov |
| Compound 86 | HeLa | CCK-8 | 45.16 µM | nih.gov |
| Naringin | HepG2 | MTT | Dose-dependent cytotoxicity | waocp.org |
Aβ Aggregation Inhibition
The aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. nih.gov Some natural compounds have been investigated for their ability to inhibit this process. nih.govmdpi.com While direct studies on this compound are limited, related compounds have shown promise. The inhibition of Aβ aggregation is a promising therapeutic strategy for Alzheimer's disease. nih.govnih.govplos.orgrsc.org For instance, certain quinolinone hybrids have demonstrated the ability to inhibit the fibrillation of Aβ42 oligomers in a concentration-dependent manner. nih.gov
Antiviral Activity in Pre-clinical Models
The potential antiviral activity of this compound and its analogs is an emerging area of research. Pre-clinical studies are crucial to determine the efficacy and mechanism of action against various viruses. While specific data on this compound is not widely available, research on related compounds provides some insights. For example, short-chain fatty acid acetate has been shown to reduce respiratory syncytial virus (RSV) infection in vitro and in animal models by mediating an antiviral response through the RIG-I pathway. nih.gov In other studies, furan-2-yl acetate extracted from a marine Streptomyces species exhibited activity against Fish Nodavirus (FNV) by suppressing its replication in cell lines. mdpi.com Furthermore, some benzoheterocyclic compounds have shown significant antiviral activity against pseudorabies virus (PRV). mdpi.com Recent preclinical data has also shown that PBGENE-HBV, a gene-editing therapy, has demonstrated antiviral activity by reducing Hepatitis B surface antigen (HBsAg). precisionbiosciences.comprecisionbiosciences.com These findings suggest that acetate-containing compounds and other structurally related molecules may hold potential as antiviral agents, warranting further investigation into the specific antiviral properties of this compound.
Inhibition of Viral Replication (e.g., anti-HCMV activity)
There is currently no scientific data available detailing the inhibition of viral replication, including any anti-HCMV activity, by this compound.
Data Tables
No data available.
Detailed Research Findings
No research findings are available.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking simulations are computational techniques used to predict the preferred orientation, or pose, of a ligand when bound to a receptor. These studies provide insights into how a molecule like egonol (B1663352) acetate (B1210297) might interact with specific proteins.
Molecular docking studies have been conducted on egonol-type benzofurans, including egonol derivatives, to investigate their interactions with the active site of acetylcholinesterase (AChE) nih.govrsc.orgguidetopharmacology.org. The goal of these simulations is to understand the binding modes and potential inhibitory activity against this enzyme.
Furthermore, molecular docking has been applied to study the interaction of egonol (a closely related compound) with proteins of SARS-CoV-2, specifically the main protease (Mpro), also known as 6LU7 contaminantdb.caresearchgate.net. These studies aim to explore the potential of egonol derivatives as inhibitors of key viral enzymes.
Molecular docking simulations predict the binding affinity between a ligand and a target protein, typically expressed as a docking score or estimated binding energy. While specific binding affinity values for egonol acetate are not detailed in the provided snippets, the studies on egonol derivatives and AChE aimed to understand structure-activity relationships, implying the prediction of binding interactions that correlate with observed inhibitory activity nih.gov.
For the studies involving SARS-CoV-2 main protease, molecular docking was performed to investigate the interactions of egonol (or a related compound) with the protein contaminantdb.ca. These simulations are used to predict how the molecule fits into the active site and the strength of the interaction, which can inform potential inhibitory effects.
A key outcome of molecular docking simulations is the identification of specific amino acid residues within the target protein's active site that interact with the ligand. The studies on egonol derivatives and AChE were performed to investigate interactions within the active site, indicating that these simulations identify the residues involved in binding nih.govrsc.orgguidetopharmacology.org. Similarly, docking studies with SARS-CoV-2 protease aimed to determine the interactions involved, which includes identifying the key residues that form bonds or other interactions with the ligand contaminantdb.ca. This information is crucial for understanding the molecular basis of binding and for guiding the design of more potent analogs.
Density Functional Theory (DFT) for Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. DFT calculations provide detailed information about a molecule's geometry, energy levels, charge distribution, and reactivity.
DFT calculations have been performed on egonol (or a related compound labeled '1') to examine its structure and electronic properties in the gas phase contaminantdb.ca. These calculations can reveal important characteristics that influence a molecule's behavior and interactions.
Specific applications of DFT in the study of egonol or related compounds include the determination of reactivity descriptors and molecular electrostatic potential, which help in understanding the molecule's reactivity and identifying reactive centers contaminantdb.ca. Furthermore, methods such as natural bond orbital (NBO), atoms in molecules (AIM), and frontier molecular orbitals (FMOs) calculations have been employed to determine structural properties, while Fukui functions were used to identify sites of chemical selectivity or reactivity contaminantdb.ca. GIAO and time-dependent density functional theory (TD-DFT) methods have also been utilized to predict NMR and electronic spectra, aiding in structural characterization and understanding electronic transitions contaminantdb.ca.
Pharmacokinetic Modeling (Pre-Absorption, Distribution, Metabolism, Excretion)
Pharmacokinetic modeling, particularly using in silico methods, is employed to predict how a compound is absorbed, distributed, metabolized, and excreted (ADME) by an organism. These predictions are valuable in the early stages of drug discovery to assess the potential in vivo behavior of a compound.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of egonol (or a related compound labeled '1') have been evaluated using online computational tools contaminantdb.ca. In silico ADMET prediction is a widely used approach to quickly estimate these crucial pharmacokinetic parameters for potential drug candidates dergipark.org.trnih.govcdutcm.edu.cnnih.govgoogle.comnih.gov.
In silico methods are commonly used to predict the absorption characteristics of compounds, particularly their gastrointestinal absorption. The evaluation of ADMET properties for egonol (or a related compound labeled '1') established positive gastrointestinal absorption properties contaminantdb.ca.
Computational tools can predict various parameters related to absorption, such as Caco-2 permeability and human intestinal absorption percentage, based on the molecule's structure and physicochemical properties like lipophilicity (logP/logD) and solubility nih.govcdutcm.edu.cngoogle.com. While specific quantitative absorption values for this compound were not found in the provided snippets, the reported positive gastrointestinal absorption prediction for a related egonol compound highlights the application of these in silico methods in evaluating the absorption potential of egonol derivatives contaminantdb.ca.
Future Research Directions and Perspectives
Elucidation of Novel Egonol (B1663352) Acetate (B1210297) Biological Activities and Mechanisms
While egonol and its derivatives, including Egonol Acetate, have shown various biological activities such as antibacterial, antifungal, anti-complement, and cytotoxic properties, the precise mechanisms underlying many of these effects are not yet fully clear. yok.gov.trresearchgate.netnih.govmdpi.com Future research should focus on elucidating the specific molecular targets and pathways modulated by this compound. For instance, given the known anti-inflammatory properties of natural benzofurans and the potential role of lipoxygenases (LOXs) in inflammatory diseases, further studies could investigate the inhibitory activities of this compound against LOXs and other enzymes involved in inflammatory pathways. dovepress.com Detailed investigations into its interactions with cellular components and signaling cascades are crucial for understanding its therapeutic potential. Additionally, exploring novel biological activities beyond those already identified would be beneficial.
Development of Advanced Synthetic Routes for this compound and Derivatives
This compound is a natural product, and its isolation from natural sources can be challenging or limited. yok.gov.trrsc.org While total synthesis of egonol and related benzofurans has been reported, developing more efficient, cost-effective, and environmentally friendly synthetic routes for this compound and its derivatives is a critical future direction. rsc.orgjst.go.jp This includes exploring novel synthetic methodologies, utilizing heterogeneous catalysts, and potentially incorporating principles of green chemistry. longdom.org Advanced synthetic approaches would facilitate the production of sufficient quantities for extensive biological testing and potential commercial applications. Furthermore, developing synthetic strategies to create novel this compound analogs with modified structures could lead to compounds with enhanced potency, selectivity, or altered pharmacokinetic properties. yok.gov.tr
Application of Omics Technologies to Uncover this compound Bioactivities
The application of high-throughput omics technologies, such as transcriptomics, proteomics, and metabolomics, holds significant promise for uncovering the comprehensive biological effects of this compound. nih.govnih.govmdpi.comrsc.orgfrontiersin.org By analyzing changes in gene expression, protein profiles, and metabolic pathways in response to this compound treatment, researchers can gain a holistic understanding of its cellular impact. mdpi.com Multi-omics approaches, integrating data from several omics platforms, can provide a more complete picture of the complex biological networks influenced by this compound, potentially revealing novel targets and mechanisms of action that would not be apparent from single-omics studies. nih.govmdpi.com This could be particularly valuable in understanding its effects on complex diseases or biological processes.
Exploration of this compound in Mechanistic Biological Probes
This compound and its derivatives could be explored as chemical probes to investigate specific biological processes or targets. promega.com.au By developing modified versions of this compound with attached tags (e.g., fluorescent labels, affinity tags), researchers could track its distribution in cells and tissues, identify its binding partners, and study its cellular dynamics. nih.govmdpi.comnih.gov Such probes would be invaluable tools for dissecting the molecular mechanisms underlying its observed biological activities and for validating potential targets identified through omics studies. promega.com.au The design and synthesis of high-quality chemical probes based on the egonol core could significantly advance the understanding of its biological function. promega.com.au
Computational Design of this compound Analogs with Enhanced Specificity
Computational approaches, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and de novo design, can be powerful tools for designing this compound analogs with enhanced specificity and desired biological properties. nih.govnih.govwhitearkitekter.comresearchgate.netfrontiersin.org By using computational methods to predict the binding affinity and activity of potential analogs before their synthesis, researchers can prioritize the most promising candidates, thereby accelerating the discovery process. frontiersin.org Computational design can help in identifying structural features crucial for specific activities and in designing analogs with improved target selectivity, reduced off-target effects, and optimized pharmacokinetic profiles. nih.govnih.gov This in silico approach can guide the synthesis of targeted libraries of this compound derivatives for evaluating specific biological hypotheses.
Q & A
Q. What are the primary natural sources of Egonol Acetate, and what methodologies are used for its isolation?
this compound is predominantly isolated from species within the Styrax genus, including S. macranthus, S. perkinsiae, and S. japonica. Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC for purification . Researchers should validate compound identity using spectroscopic methods (NMR, MS) cross-referenced with databases like the NIST Chemistry WebBook .
Q. How can researchers confirm the structural identity of this compound in novel plant extracts?
Structural confirmation requires a combination of mass spectrometry (MS) for molecular weight determination and nuclear magnetic resonance (NMR) spectroscopy for elucidating the carbon-hydrogen framework. Comparative analysis with published spectral data (e.g., NIST Standard Reference Database 69) is critical to avoid misidentification .
Q. What are the standard protocols for quantifying this compound in phytochemical studies?
Quantification often employs HPLC-UV or LC-MS with calibration curves derived from purified standards. Method validation should include parameters like linearity, limit of detection (LOD), and recovery rates. Researchers must account for matrix effects in plant extracts to ensure accuracy .
Advanced Research Questions
Q. What experimental designs are optimal for studying the bioactivity of this compound in vitro?
Bioactivity studies should use dose-response assays (e.g., cell viability assays for cytotoxicity) with appropriate controls (solvent and positive/negative controls). For mechanistic insights, pair these with omics approaches (transcriptomics/proteomics) to identify pathways affected by this compound. Replicate experiments at least three times to assess statistical significance .
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
Discrepancies may arise from variations in plant sourcing, extraction methods, or assay conditions. Systematic meta-analyses comparing experimental parameters (e.g., solvent polarity, cell lines used) are recommended. Additionally, reproducibility studies under standardized protocols (e.g., OECD guidelines) can clarify conflicting results .
Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?
Use molecular docking to simulate interactions with target proteins (e.g., enzymes or receptors) and QSAR models to predict absorption/distribution. Software like AutoDock Vina or Schrödinger Suite, combined with ADMET prediction tools (e.g., SwissADME), can prioritize in vivo testing candidates .
Q. How should researchers design synthesis pathways for this compound derivatives to enhance bioactivity?
Structure-activity relationship (SAR) studies guide derivative synthesis. Start by modifying functional groups (e.g., acetate moiety) via esterification or alkylation. Purify intermediates using flash chromatography and validate structures via -NMR. Bioassay each derivative to map functional group contributions to activity .
Methodological Guidance
Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound?
Non-linear regression models (e.g., log-dose vs. response) calculate EC/IC values. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For non-parametric data, apply Kruskal-Wallis tests. Software like GraphPad Prism or R packages (e.g., drc) are recommended .
Q. How can researchers address challenges in isolating this compound from co-occurring lignans in Styrax species?
Co-elution issues in chromatography can be mitigated using orthogonal methods: combine normal-phase and reversed-phase HPLC. Tandem MS (MS/MS) aids in differentiating structurally similar compounds. Fraction libraries should be screened with bioassays to confirm bioactivity of pure isolates .
Q. What are best practices for ensuring reproducibility in this compound research?
Document all protocols in detail, including solvent batches, instrument settings, and environmental conditions (e.g., temperature during extraction). Share raw data and spectra in open-access repositories. Collaborate with independent labs for cross-validation of key findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
